molecular formula C14H26N2O7S2 B1432110 1-(2-Phenoxyethyl)piperazine dimethanesulfonate CAS No. 1609399-72-5

1-(2-Phenoxyethyl)piperazine dimethanesulfonate

Cat. No.: B1432110
CAS No.: 1609399-72-5
M. Wt: 398.5 g/mol
InChI Key: ZHONYLHJYDJHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)piperazine dimethanesulfonate (PPDMS) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.46 g/mol. PPDMS has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.

Mechanism of Action

1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to act as a potent inhibitor of the Na+/H+ exchanger (NHE), which is an important regulator of intracellular pH. NHE plays a crucial role in various biological processes, including cell growth, survival, and migration. By inhibiting NHE, this compound has been found to have various effects on different biological systems.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. This compound has also been found to have cardioprotective effects and to improve cardiovascular function in animal models. In addition, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-(2-Phenoxyethyl)piperazine dimethanesulfonate has several advantages for use in lab experiments. It is a well-established compound, and its synthesis method is well documented. This compound has also been found to have various effects on different biological systems, making it a valuable tool for researchers. However, this compound also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 1-(2-Phenoxyethyl)piperazine dimethanesulfonate. One direction is to study its effects on different types of cancer cells and to identify the underlying mechanisms. Another direction is to investigate its potential use as a therapeutic agent for cardiovascular diseases. Additionally, further studies are needed to determine the optimal concentration and duration of exposure to this compound for different cell types and experimental conditions.
Conclusion
In conclusion, this compound is a valuable tool for scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. While this compound has some limitations, its advantages make it a promising compound for future research.

Scientific Research Applications

1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been used in scientific research as a tool to study the effects of different compounds on various biological processes. It has been used in studies related to neuroscience, cardiovascular physiology, and cancer research, among others. This compound has been found to have various effects on different biological systems, making it a valuable tool for researchers.

Properties

IUPAC Name

methanesulfonic acid;1-(2-phenoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2CH4O3S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;2*1-5(2,3)4/h1-5,13H,6-11H2;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHONYLHJYDJHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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